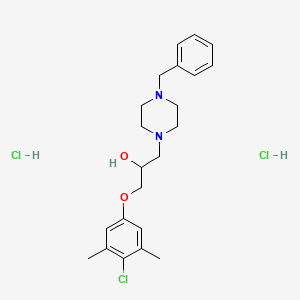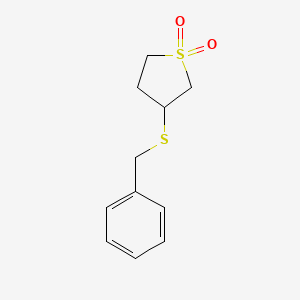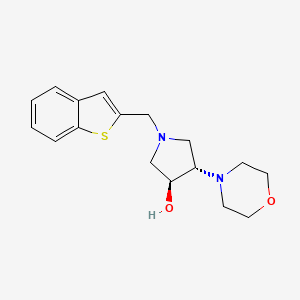![molecular formula C24H28Cl4N2O4 B4926724 N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)
N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide] is a chemical compound that belongs to the family of bisamide herbicides. This compound is commonly known as Dicamba and is widely used in agriculture as a selective herbicide to control broadleaf weeds in crops such as wheat, corn, soybeans, and cotton. Dicamba is a potent herbicide that has been used for many years, and its efficacy and safety have been extensively studied.
Wirkmechanismus
Dicamba works by mimicking the plant hormone auxin, which is responsible for controlling plant growth and development. The herbicide disrupts the normal growth patterns of the plant, causing it to grow uncontrollably and ultimately leading to its death. Dicamba also inhibits the enzyme responsible for the breakdown of auxin, leading to an accumulation of the hormone and further disruption of the plant's growth.
Biochemical and Physiological Effects
Dicamba has been found to have a relatively low toxicity to humans and animals. However, it can cause skin and eye irritation, and inhalation of the herbicide can cause respiratory problems. Dicamba is also toxic to aquatic organisms and can persist in the environment for extended periods.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It is a potent herbicide that is effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. However, Dicamba can be toxic to non-target plants, and its persistence in the environment can lead to unintended effects. These limitations should be taken into consideration when designing lab experiments that involve the use of Dicamba.
Zukünftige Richtungen
There are several future directions for research on Dicamba. One area of research is the development of new formulations and delivery systems for the herbicide that can improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the potential effects of Dicamba on non-target organisms, including insects and wildlife. Additionally, there is a need for further research on the long-term effects of Dicamba on soil health and crop productivity.
Synthesemethoden
Dicamba can be synthesized through several methods. One of the most common methods is the reaction of 2,4-dichlorophenoxyacetic acid with 1,4-butanediol in the presence of thionyl chloride. The resulting product is then reacted with diethylamine to give Dicamba.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties. It is a systemic herbicide that is absorbed by the leaves and transported to the growing points of the plant. Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventually death. This herbicide has been found to be effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-(2,4-dichlorophenoxy)butanoylamino]butyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl4N2O4/c25-17-7-9-21(19(27)15-17)33-13-3-5-23(31)29-11-1-2-12-30-24(32)6-4-14-34-22-10-8-18(26)16-20(22)28/h7-10,15-16H,1-6,11-14H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHZPXKOKBIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-butane-1,4-diylbis[4-(2,4-dichlorophenoxy)butanamide] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]butanamide](/img/structure/B4926643.png)


![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)
![1,7,7-trimethyl-3-[(methylimino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B4926679.png)
![2-[(4-chlorophenyl)thio]-N'-(1-ethylpropylidene)propanohydrazide](/img/structure/B4926693.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)



![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)